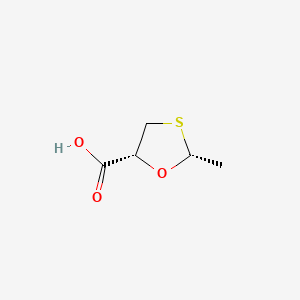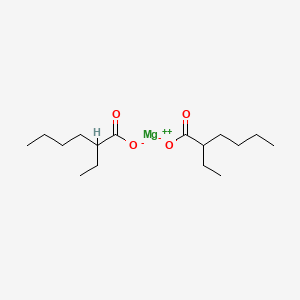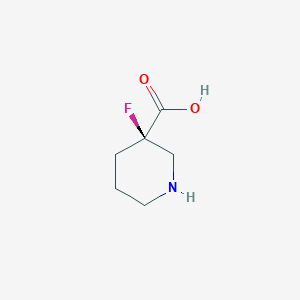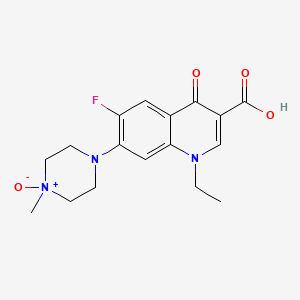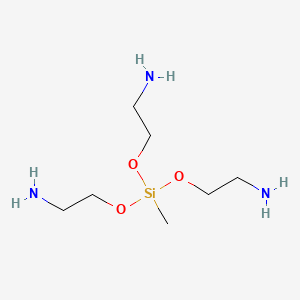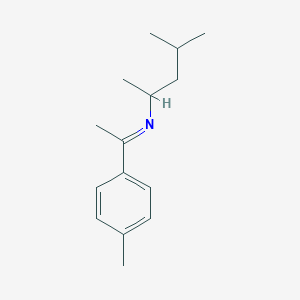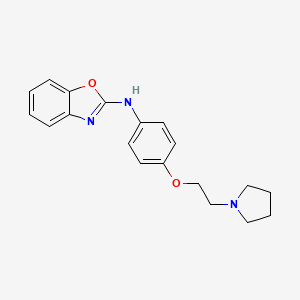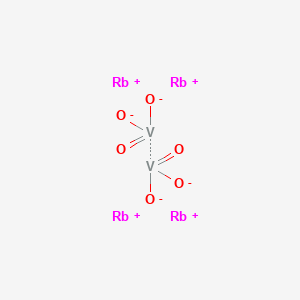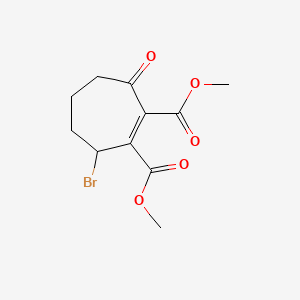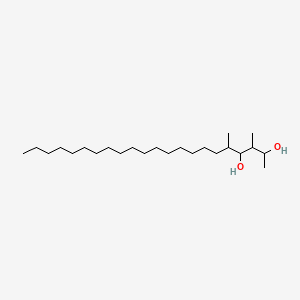
3,5-Dimethyl-2,4-docosanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-2,4-docosanediol: is a chemical compound with the molecular formula C24H50O2 It is a long-chain diol, characterized by the presence of two hydroxyl groups (-OH) at the 2nd and 4th positions of the docosane chain, and methyl groups at the 3rd and 5th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2,4-docosanediol typically involves multi-step organic reactions. One common method is the reduction of corresponding ketones or aldehydes using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of precursor compounds. The process is optimized for high yield and purity, often using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dimethyl-2,4-docosanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of 3,5-dimethyl-2,4-docosanedione.
Reduction: Formation of 3,5-dimethyldocosane.
Substitution: Formation of 3,5-dimethyl-2,4-dichlorodocosane.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dimethyl-2,4-docosanediol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of polymers and surfactants.
Biology: In biological research, this compound is studied for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug delivery systems and as a precursor for bioactive molecules.
Industry: In the industrial sector, this compound is used in the formulation of lubricants, plasticizers, and as an additive in cosmetics and personal care products.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-2,4-docosanediol involves its interaction with biological membranes. The hydroxyl groups facilitate hydrogen bonding with membrane lipids, potentially altering membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and transport mechanisms.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethyl-2,4-pentanediol: Similar in structure but with a shorter carbon chain.
3,5-Dimethyl-1-hexanol: Contains a single hydroxyl group and a shorter chain.
2,4-Dimethyl-1,3-pentanediol: Similar diol structure but with different positioning of methyl groups.
Uniqueness: 3,5-Dimethyl-2,4-docosanediol stands out due to its long carbon chain, which imparts unique physical and chemical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
56324-81-3 |
|---|---|
Molekularformel |
C24H50O2 |
Molekulargewicht |
370.7 g/mol |
IUPAC-Name |
3,5-dimethyldocosane-2,4-diol |
InChI |
InChI=1S/C24H50O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)24(26)22(3)23(4)25/h21-26H,5-20H2,1-4H3 |
InChI-Schlüssel |
VMGOEPRCMLMVKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(C)C(C(C)C(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)
